
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the benzothiazole moiety, along with the thiophene ring, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves a multi-step process:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.
Introduction of Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid, which is chlorinated using thionyl chloride to introduce the chloro group.
Coupling Reaction: The final step involves coupling the chlorinated thiophene derivative with the ethoxy-substituted benzothiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amides or amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, its anti-inflammatory activity is mediated by the inhibition of COX enzymes, which are involved in the biosynthesis of prostaglandins. The benzothiazole moiety interacts with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits unique properties due to the specific positioning of the chloro and ethoxy groups, which influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Biological Activity
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The molecular formula is C14H14ClN3O2S, and it includes a benzothiazole moiety and a thiophene ring, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various signaling pathways and biological processes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Receptor Binding : It may bind to receptors that regulate cellular responses, thus influencing processes such as inflammation and tumor growth.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines, including:
These values indicate that the compound is effective at low concentrations, suggesting potent anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. It showed promising results against various bacterial strains, outperforming traditional antibiotics in some cases:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 |
Case Studies
Several studies have explored the efficacy of this compound in various experimental settings:
- In Vivo Studies : In murine models of cancer, administration of the compound resulted in reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
- In Vitro Assays : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells through activation of caspase pathways, with significant increases in p53 expression levels observed in treated cells.
Properties
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAQCPIMOXNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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